molecular formula C21H22N2O5 B11006039 Methyl 4-({[2-(4-methoxyphenyl)-1-methyl-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoate

Methyl 4-({[2-(4-methoxyphenyl)-1-methyl-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoate

Cat. No.: B11006039
M. Wt: 382.4 g/mol
InChI Key: QEPPDGINTDEIHQ-UHFFFAOYSA-N
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Description

Methyl 4-({[2-(4-methoxyphenyl)-1-methyl-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzoate ester linked to a pyrrolidinone ring, which is further substituted with a methoxyphenyl group. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-({[2-(4-methoxyphenyl)-1-methyl-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoate typically involves multiple steps, including the formation of the pyrrolidinone ring and the subsequent attachment of the benzoate ester. One common method involves the reaction of 4-methoxyphenylacetic acid with methylamine to form the corresponding amide. This amide is then cyclized to form the pyrrolidinone ring. The final step involves the esterification of the carboxylic acid group with methanol under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-({[2-(4-methoxyphenyl)-1-methyl-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form a hydroxyl group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted benzoate esters.

Scientific Research Applications

Methyl 4-({[2-(4-methoxyphenyl)-1-methyl-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 4-({[2-(4-methoxyphenyl)-1-methyl-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-({[2-(4-methylphenyl)-1-methyl-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoate
  • Methyl 4-({[2-(4-ethoxyphenyl)-1-methyl-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoate
  • Methyl 4-({[2-(4-chlorophenyl)-1-methyl-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoate

Uniqueness

Methyl 4-({[2-(4-methoxyphenyl)-1-methyl-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoate is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This compound’s specific structure allows for unique interactions with molecular targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C21H22N2O5

Molecular Weight

382.4 g/mol

IUPAC Name

methyl 4-[[2-(4-methoxyphenyl)-1-methyl-5-oxopyrrolidine-3-carbonyl]amino]benzoate

InChI

InChI=1S/C21H22N2O5/c1-23-18(24)12-17(19(23)13-6-10-16(27-2)11-7-13)20(25)22-15-8-4-14(5-9-15)21(26)28-3/h4-11,17,19H,12H2,1-3H3,(H,22,25)

InChI Key

QEPPDGINTDEIHQ-UHFFFAOYSA-N

Canonical SMILES

CN1C(C(CC1=O)C(=O)NC2=CC=C(C=C2)C(=O)OC)C3=CC=C(C=C3)OC

Origin of Product

United States

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